molecular formula C22H21NO6 B557736 Fmoc-d-asp(oall)-oh CAS No. 177609-12-0

Fmoc-d-asp(oall)-oh

Cat. No. B557736
M. Wt: 395,42 g/mole
InChI Key: FBNFRRNBFASDKS-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp(OAll)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta allyl ester, is an amino acid building block used in peptide synthesis . It has a molecular weight of 395.41 .


Synthesis Analysis

Fmoc-D-Asp(OAll)-OH is used in peptide synthesis, which is a growing field due to the increasing peptide drug market . The synthesis of peptides needs to be fast and reliable .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Asp(OAll)-OH is C22H21NO6 . The InChI key is ZJMVIWUCCRKNHY-LJQANCHMSA-N .


Physical And Chemical Properties Analysis

Fmoc-D-Asp(OAll)-OH is a solid substance . It has a molecular weight of 395.41 . The compound should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Diverse Compounds : Fmoc-d-asp(oall)-oh is used in the synthesis of diverse compounds, such as perhydro-1,4-diazepine-2,5-diones. It serves as a building block attached to chlorotrityl resin for compound synthesis (Krchňák & Weichsel, 1997).

  • Capillary Zone Electrophoresis : This compound plays a role in the enantioseparation of N-Fmoc amino acids through capillary zone electrophoresis, demonstrating its use in analytical chemistry (Wu Hong-li, 2005).

  • Solid Phase Peptide Synthesis : Fmoc-d-asp(oall)-oh is significant in Fmoc solid phase peptide synthesis, helping to minimize aspartimide formation, a common issue in peptide synthesis (Karlström & Undén, 1996).

  • Preventing Aspartimide Formation : Its application in Fmoc/tBu chemistry for the synthesis of aspartyl-containing peptides demonstrates its effectiveness in minimizing aspartimide by-products (Behrendt et al., 2015).

  • Synthesis of Linear and Cyclic Phosphopeptides : It is used in the synthesis of phosphopeptides for SH2-domain ligands, demonstrating its role in the creation of specific peptide structures (Imhof et al., 2005).

  • Novel Drug Delivery Systems : Fmoc-d-asp(oall)-oh-based oligopeptides have been studied for drug delivery to bones, highlighting its potential in targeted therapeutic applications (Sekido et al., 2001).

  • Cell Culture Applications : Its derivatives are used in creating nanofibril hydrogels for cell culture applications, indicating its significance in biomedical research (Liyanage et al., 2015).

  • Incorporation in Peptide Synthesis : Fmoc-d-asp(oall)-oh is incorporated in the synthesis of various peptides, indicating its versatility in peptide chemistry (Kitas et al., 1989).

Safety And Hazards

Fmoc-D-Asp(OAll)-OH is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNFRRNBFASDKS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-asp(oall)-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T HOEG‐JENSEN, AF Spatola… - International Journal of …, 1996 - Wiley Online Library
Peptides containing backbone thioamides (endothiopeptides) have been synthesized utilizing thioacylation under solid‐phase conditions. The thioacylations were performed by …
Number of citations: 18 onlinelibrary.wiley.com
S Zhang, T Govender, T Norström… - The Journal of organic …, 2005 - ACS Publications
A highly efficient and environmentally more benign synthesis of Fmoc-N-methyl-α-amino acids from the corresponding Fmoc-amino acid, via intermediate 5-oxazolidinones, has been …
Number of citations: 63 pubs.acs.org
A Schmidt - 2017 - mediatum.ub.tum.de
The prostate specific membrane antigen (PSMA) was recognized as promising molecular target and enabled the development of radiolabeled tracer for prostate cancer imaging and …
Number of citations: 3 mediatum.ub.tum.de

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